Home > Products > Screening Compounds P13428 > Oblimersen sodium
Oblimersen sodium - 190977-41-4

Oblimersen sodium

Catalog Number: EVT-1452469
CAS Number: 190977-41-4
Molecular Formula: C172H221N62O91P17S17
Molecular Weight: 5685 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Oblimersen is a phosphorothioate antisense oligonucleotide. Targeted to the initiation codon region of the bcl-2 mRNA, oblimersen inhibits bcl-2 mRNA translation, resulting in decreased expression of the bcl-2 protein, an apoptotic inhibitor expressed in some types of cancer and linked to tumor drug resistance. This agent may enhance the efficacy of standard cytotoxic chemotherapy. (NCI04)
Source and Classification

Oblimersen sodium was developed by Genta Incorporated and is classified as a phosphorothioate antisense oligodeoxynucleotide. It consists of an 18-base sequence that binds specifically to the first six codons of Bcl-2 mRNA, leading to the degradation of this mRNA and subsequent reduction in Bcl-2 protein levels . The compound has received orphan drug status for multiple myeloma and has undergone various clinical trials to assess its safety and efficacy .

Synthesis Analysis

Methods and Technical Details

The synthesis of oblimersen sodium involves solid-phase oligonucleotide synthesis techniques. The phosphorothioate backbone is created by substituting non-bridging oxygen atoms in the phosphate groups with sulfur atoms, which enhances stability against nucleolytic degradation .

Key steps in synthesis include:

  1. Solid-phase synthesis: The oligonucleotide is assembled on a solid support using automated synthesizers.
  2. Phosphorothioate modification: During synthesis, sulfur is incorporated into the phosphate backbone.
  3. Purification: After synthesis, the product undergoes purification processes such as high-performance liquid chromatography to isolate the desired oligonucleotide from by-products.
Molecular Structure Analysis

Structure and Data

The molecular formula of oblimersen sodium is C₁₈H₂₁N₃O₈P₃S. Its structure comprises 18 nucleotides linked by phosphorothioate bonds, forming a double-stranded complex with its target mRNA. The specific sequence targets the Bcl-2 mRNA, facilitating its enzymatic cleavage .

Molecular Data:

  • Molecular Weight: Approximately 507.5 g/mol
  • CAS Number: 190977-41-4
  • Chemical Structure: The structure can be represented as a sequence of nucleotides with phosphorothioate modifications.
Chemical Reactions Analysis

Reactions and Technical Details

Oblimersen sodium functions by hybridizing with Bcl-2 mRNA to form a DNA/RNA duplex. This complex is recognized by cellular enzymes, leading to the degradation of the mRNA through RNase H-mediated cleavage .

Key reactions include:

  1. Hybridization: Oblimersen binds specifically to Bcl-2 mRNA.
  2. Cleavage: The RNase H enzyme recognizes the hybrid and cleaves the RNA strand.
  3. Decreased Protein Synthesis: The reduction in Bcl-2 mRNA leads to decreased synthesis of the Bcl-2 protein.
Mechanism of Action

Process and Data

The mechanism of action of oblimersen sodium involves several steps:

  1. Target recognition: Oblimersen binds to specific regions of Bcl-2 mRNA.
  2. Formation of a DNA/RNA duplex: This binding results in a stable duplex that triggers cellular degradation pathways.
  3. RNase H recruitment: The hybridized complex recruits RNase H, which cleaves the RNA strand.
  4. Reduction of anti-apoptotic signals: This process ultimately decreases Bcl-2 protein levels, promoting apoptosis in cancer cells.

Clinical studies have shown that treatment with oblimersen results in significant reductions in Bcl-2 expression levels in various cancer cell lines .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Oblimersen sodium exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Soluble in water; stability is enhanced due to its phosphorothioate modifications.
  • Stability: Exhibits increased resistance to nuclease degradation compared to unmodified oligonucleotides.

Relevant Data or Analyses

Analytical techniques such as mass spectrometry and capillary electrophoresis are employed to assess purity and confirm structural integrity during synthesis .

Applications

Scientific Uses

Oblimersen sodium has been primarily investigated for its therapeutic potential in oncology:

  1. Chronic Lymphocytic Leukemia: Targeting Bcl-2 has shown promise in enhancing treatment efficacy when used alongside conventional therapies like fludarabine and cyclophosphamide .
  2. Breast Cancer and Melanoma: Clinical trials have explored its use in combination with other chemotherapeutic agents such as docetaxel .
  3. Other Cancers: Research continues into its application across various malignancies characterized by high levels of Bcl-2 expression.
Molecular Pharmacology of Oblimersen Sodium

Antisense Oligonucleotide Mechanisms: RNA Hybridization & Bcl-2 mRNA Targeting

Oblimersen sodium (Genasense®) is an 18-mer first-generation antisense oligonucleotide (ASO) with a phosphorothioate (PS) backbone, where sulfur replaces non-bridging oxygen atoms in the phosphate group. This modification significantly enhances nuclease resistance and cellular uptake compared to unmodified oligonucleotides [3] [6]. Its sequence (5'-TCTCCCAGCGTGCGCCAT-3') is designed to be complementary to the first six codons of the open reading frame of human Bcl-2 mRNA. Upon cellular internalization, oblimersen binds to its target mRNA via Watson-Crick base pairing, forming a DNA-RNA heteroduplex. This duplex recruits RNase H, an endonuclease that cleaves the RNA strand, leading to catalytic degradation of Bcl-2 mRNA and subsequent suppression of Bcl-2 protein translation [3] [4].

The gapmer design incorporates 2'-O-methoxyethyl (2'-MOE)-modified nucleotides at the 3' and 5' termini (wings), flanking a central PS-modified DNA region (gap). This architecture stabilizes the DNA-RNA hybrid while maintaining RNase H activation capacity. The 2'-MOE modifications increase binding affinity to target mRNA and reduce off-target effects by preventing non-specific protein binding [3].

Table 1: Structural and Functional Properties of Oblimersen Sodium

PropertySpecificationBiological Significance
Oligonucleotide TypeAntisense gapmerTarget-specific mRNA degradation
BackbonePhosphorothioateEnhanced nuclease resistance & cellular uptake
Length18 nucleotidesOptimal binding specificity and efficiency
Chemical Modifications2'-MOE at 3' and 5' terminiIncreased mRNA binding affinity; reduced immunogenicity
Target SequenceCodons 1–6 of Bcl-2 ORFHigh specificity for Bcl-2 mRNA

Bcl-2 Protein Suppression: Apoptotic Pathway Modulation via Bax/Cytochrome c Release

Bcl-2 is an anti-apoptotic protein that maintains mitochondrial membrane integrity by sequestering pro-apoptotic proteins like Bax and Bak. By suppressing Bcl-2 expression, oblimersen disrupts the equilibrium between pro- and anti-apoptotic Bcl-2 family members. This allows Bax and Bak to oligomerize and form pores in the mitochondrial outer membrane, triggering mitochondrial outer membrane permeabilization (MOMP) [3] [8]. MOMP facilitates the release of cytochrome c and SMAC/DIABLO (Second Mitochondria-derived Activator of Caspases) into the cytosol. Cytochrome c binds to Apaf-1 (Apoptotic Protease Activating Factor 1) and ATP to form the apoptosome, which activates caspase-9. This initiator caspase then cleaves and activates executioner caspases (caspase-3/7), leading to proteolytic degradation of cellular components and apoptotic cell death [7] [8].

SMAC/DIABLO further amplifies apoptosis by neutralizing inhibitor of apoptosis proteins (IAPs), which normally suppress caspase activity. Preclinical studies in non-small cell lung cancer (NSCLC) xenografts demonstrated that oblimersen monotherapy reduced Bcl-2 protein levels by >70%, increased Bax expression, and induced PARP cleavage—a biomarker of caspase activation [1]. The Bax/Bcl-2 ratio is a critical determinant of apoptotic susceptibility, and oblimersen shifts this balance toward apoptosis [2].

Non-Apoptotic Effects: Autophagy Induction via Beclin-1 Activation

Beyond apoptosis, oblimersen promotes tumor cell death through autophagy—a lysosome-dependent catabolic process. Bcl-2 binds the BH3 domain of Beclin-1 (a key autophagy initiator) under normal conditions, inhibiting its autophagic activity. By downregulating Bcl-2, oblimersen frees Beclin-1, enabling it to form the PI3KC3 complex with Vps34, Vps15, and ATG14L [5]. This complex catalyzes phosphatidylinositol-3-phosphate (PI3P) production, which recruits autophagy-related (ATG) proteins to initiate phagophore nucleation. The phagophore elongates to form double-membrane autophagosomes, which engulf cytoplasmic components and fuse with lysosomes for degradation [4] [5].

Autophagy induction by oblimersen involves both transcription-dependent and post-translational mechanisms:

  • Transcriptional Regulation: Nuclear factor-κB (NF-κB) and E2F transcription factors directly bind the Beclin-1 promoter, upregulating its expression.
  • Post-Translational Modification: Death-associated protein kinase (DAPK) phosphorylates Beclin-1 at Bcl-2-binding sites, disrupting Bcl-2/Beclin-1 complexes [5].

In in vitro models of chronic lymphocytic leukemia (CLL), oblimersen treatment increased LC3-II (an autophagosome marker) and reduced p62/SQSTM1 (an autophagy substrate), confirming autophagic flux. This process supplies energy during nutrient stress but can become cytotoxic when dysregulated [4] [6].

Table 2: Mechanisms of Cell Death Induced by Oblimersen

PathwayKey Molecular EventDownstream Effect
ApoptosisBax/Bak oligomerization → MOMPCytochrome c release → Caspase activation
SMAC/DIABLO releaseIAP inhibition → Caspase amplification
AutophagyBeclin-1 release from Bcl-2PI3KC3 activation → Autophagosome formation
DAPK-mediated Beclin-1 phosphorylationSustained autophagy initiation

Synergistic Interactions with Chemotherapeutic Agents

Oblimersen enhances the efficacy of conventional chemotherapeutics by reversing Bcl-2-mediated chemoresistance. Overexpression of Bcl-2 in tumors (e.g., melanoma, CLL, NSCLC) confers resistance to apoptosis induced by DNA-damaging agents. Oblimersen sensitizes cancer cells by lowering the apoptotic threshold through Bcl-2 suppression [1] [4] [9]. Key synergistic interactions include:

  • Dacarbazine (Melanoma): In a phase III trial, oblimersen combined with dacarbazine improved response rates (13.5% vs. 7.5%) and progression-free survival (PFS) (median 2.6 vs. 1.6 months) compared to dacarbazine alone. Bcl-2 inhibition enhanced dacarbazine-induced DNA damage signaling [1] [4].
  • Fludarabine/Cyclophosphamide (CLL): A phase III study showed higher complete response rates (17% vs. 7%) in relapsed CLL patients receiving oblimersen plus fludarabine/cyclophosphamide (FC) versus FC alone. Oblimersen mitigated Bcl-2-mediated resistance to purine analogs [4] [6].
  • Docetaxel (NSCLC): In phase I trials, oblimersen with docetaxel increased Bax/Bcl-2 ratios and apoptosis in refractory NSCLC. Bcl-2 suppression prevented docetaxel-induced upregulation of anti-apoptotic proteins [1].
  • Doxorubicin (Hepatocellular Carcinoma): Preclinical studies demonstrated that oblimersen increased doxorubicin accumulation in tumor cells by downregulating Bcl-2–dependent drug efflux pathways [9].

The sequence of administration is critical: preclinical data indicate oblimersen requires 24–48 hours of pre-exposure to maximally suppress Bcl-2 before chemotherapy addition ("priming effect") [1].

Table 3: Synergistic Effects of Oblimersen with Chemotherapeutics

Chemotherapeutic AgentCancer TypeSynergistic MechanismClinical Outcome
DacarbazineAdvanced Melanoma↑ DNA damage-induced apoptosis; ↓ Bcl-2 cytoprotection↑ Response rate; ↑ PFS
Fludarabine/CyclophosphamideRelapsed CLLDepletion of Bcl-2 → Restoration of mitochondrial apoptosis↑ Complete response rate; ↓ Relapse risk
DocetaxelRefractory NSCLCSuppression of docetaxel-induced Bcl-2 upregulation↑ Tumor apoptosis; ↓ Chemoresistance
DoxorubicinHepatocellular Carcinoma↓ Bcl-2-mediated drug efflux; ↑ intracellular drug retentionPreclinical: ↑ Doxorubicin cytotoxicity in vitro

Compounds Mentioned: Oblimersen sodium, Dacarbazine, Fludarabine, Cyclophosphamide, Docetaxel, Doxorubicin, Cisplatin, 5-Fluorouracil.

Properties

CAS Number

190977-41-4

Product Name

Oblimersen sodium

IUPAC Name

1-[(2R,4S,5R)-5-[[[(2R,3S,5R)-2-[[[(2R,3S,5R)-2-[[[(2R,3S,5R)-2-[[[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-[[[(2R,3S,5R)-2-[[[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-[[[(2R,3S,5R)-2-[[[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-[[[(2R,3S,5R)-2-[[[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-[[[(2R,3S,5R)-2-[[[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-2-[[[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-2-[[[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-2-[[[(2R,3S,5R)-2-[[[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-2-[[hydroxy-[(2R,3S,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxyphosphinothioyl]oxymethyl]oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(6-aminopurin-9-yl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(6-aminopurin-9-yl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione

Molecular Formula

C172H221N62O91P17S17

Molecular Weight

5685 g/mol

InChI

InChI=1S/C172H221N62O91P17S17/c1-69-39-225(169(253)213-149(69)237)117-21-73(236)92(292-117)44-274-326(257,343)320-85-33-129(229-63-191-135-141(181)187-61-189-143(135)229)303-103(85)55-285-332(263,349)314-79-27-122(221-17-9-113(177)201-165(221)249)295-95(79)47-278-330(261,347)312-78-26-121(220-16-8-112(176)200-164(220)248)298-98(78)50-280-338(269,355)322-87-35-131(231-65-193-137-145(231)205-157(183)209-153(137)241)305-105(87)57-287-334(265,351)316-81-29-124(223-19-11-115(179)203-167(223)251)299-99(81)51-281-339(270,356)323-88-36-132(232-66-194-138-146(232)206-158(184)210-154(138)242)307-107(88)59-289-337(268,354)319-84-32-128(228-42-72(4)152(240)216-172(228)256)302-102(84)54-284-341(272,358)325-90-38-134(234-68-196-140-148(234)208-160(186)212-156(140)244)306-106(90)58-288-335(266,352)317-82-30-125(224-20-12-116(180)204-168(224)252)300-100(82)52-282-340(271,357)324-89-37-133(233-67-195-139-147(233)207-159(185)211-155(139)243)308-108(89)60-290-342(273,359)321-86-34-130(230-64-192-136-142(182)188-62-190-144(136)230)304-104(86)56-286-333(264,350)315-80-28-123(222-18-10-114(178)202-166(222)250)296-96(80)48-277-328(259,345)310-76-24-119(218-14-6-110(174)198-162(218)246)294-94(76)46-276-329(260,346)311-77-25-120(219-15-7-111(175)199-163(219)247)297-97(77)49-279-336(267,353)318-83-31-127(227-41-71(3)151(239)215-171(227)255)301-101(83)53-283-331(262,348)313-75-23-118(217-13-5-109(173)197-161(217)245)293-93(75)45-275-327(258,344)309-74-22-126(291-91(74)43-235)226-40-70(2)150(238)214-170(226)254/h5-20,39-42,61-68,73-108,117-134,235-236H,21-38,43-60H2,1-4H3,(H,257,343)(H,258,344)(H,259,345)(H,260,346)(H,261,347)(H,262,348)(H,263,349)(H,264,350)(H,265,351)(H,266,352)(H,267,353)(H,268,354)(H,269,355)(H,270,356)(H,271,357)(H,272,358)(H,273,359)(H2,173,197,245)(H2,174,198,246)(H2,175,199,247)(H2,176,200,248)(H2,177,201,249)(H2,178,202,250)(H2,179,203,251)(H2,180,204,252)(H2,181,187,189)(H2,182,188,190)(H,213,237,253)(H,214,238,254)(H,215,239,255)(H,216,240,256)(H3,183,205,209,241)(H3,184,206,210,242)(H3,185,207,211,243)(H3,186,208,212,244)/t73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91+,92+,93+,94+,95+,96+,97+,98+,99+,100+,101+,102+,103+,104+,105+,106+,107+,108+,117+,118+,119+,120+,121+,122+,123+,124+,125+,126+,127+,128+,129+,130+,131+,132+,133+,134+,326?,327?,328?,329?,330?,331?,332?,333?,334?,335?,336?,337?,338?,339?,340?,341?,342?/m0/s1

InChI Key

MIMNFCVQODTQDP-NDLVEFNKSA-N

SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=S)([O-])OC3CC(OC3COP(=S)([O-])OC4CC(OC4COP(=S)([O-])OC5CC(OC5COP(=S)([O-])OC6CC(OC6COP(=S)([O-])OC7CC(OC7COP(=S)([O-])OC8CC(OC8COP(=S)([O-])OC9CC(OC9COP(=S)([O-])OC1CC(OC1COP(=S)([O-])OC1CC(OC1COP(=S)([O-])OC1CC(OC1COP(=S)([O-])OC1CC(OC1COP(=S)([O-])OC1CC(OC1COP(=S)([O-])OC1CC(OC1COP(=S)([O-])OC1CC(OC1COP(=S)([O-])OC1CC(OC1COP(=S)([O-])OC1CC(OC1COP(=S)([O-])OC1CC(OC1CO)N1C=C(C(=O)NC1=O)C)N1C=CC(=NC1=O)N)N1C=C(C(=O)NC1=O)C)N1C=CC(=NC1=O)N)N1C=CC(=NC1=O)N)N1C=CC(=NC1=O)N)N1C=NC2=C(N=CN=C21)N)N1C=NC2=C1N=C(NC2=O)N)N1C=CC(=NC1=O)N)N1C=NC2=C1N=C(NC2=O)N)N1C=C(C(=O)NC1=O)C)N1C=NC2=C1N=C(NC2=O)N)N1C=CC(=NC1=O)N)N1C=NC2=C1N=C(NC2=O)N)N1C=CC(=NC1=O)N)N1C=CC(=NC1=O)N)N1C=NC2=C(N=CN=C21)N)O.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=S)(O)OC3CC(OC3COP(=S)(O)OC4CC(OC4COP(=S)(O)OC5CC(OC5COP(=S)(O)OC6CC(OC6COP(=S)(O)OC7CC(OC7COP(=S)(O)OC8CC(OC8COP(=S)(O)OC9CC(OC9COP(=S)(O)OC1CC(OC1COP(=S)(O)OC1CC(OC1COP(=S)(O)OC1CC(OC1COP(=S)(O)OC1CC(OC1COP(=S)(O)OC1CC(OC1COP(=S)(O)OC1CC(OC1COP(=S)(O)OC1CC(OC1COP(=S)(O)OC1CC(OC1COP(=S)(O)OC1CC(OC1COP(=S)(O)OC1CC(OC1CO)N1C=C(C(=O)NC1=O)C)N1C=CC(=NC1=O)N)N1C=C(C(=O)NC1=O)C)N1C=CC(=NC1=O)N)N1C=CC(=NC1=O)N)N1C=CC(=NC1=O)N)N1C=NC2=C(N=CN=C21)N)N1C=NC2=C1N=C(NC2=O)N)N1C=CC(=NC1=O)N)N1C=NC2=C1N=C(NC2=O)N)N1C=C(C(=O)NC1=O)C)N1C=NC2=C1N=C(NC2=O)N)N1C=CC(=NC1=O)N)N1C=NC2=C1N=C(NC2=O)N)N1C=CC(=NC1=O)N)N1C=CC(=NC1=O)N)N1C=NC2=C(N=CN=C21)N)O

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=S)(O)O[C@H]3C[C@@H](O[C@@H]3COP(=S)(O)O[C@H]4C[C@@H](O[C@@H]4COP(=S)(O)O[C@H]5C[C@@H](O[C@@H]5COP(=S)(O)O[C@H]6C[C@@H](O[C@@H]6COP(=S)(O)O[C@H]7C[C@@H](O[C@@H]7COP(=S)(O)O[C@H]8C[C@@H](O[C@@H]8COP(=S)(O)O[C@H]9C[C@@H](O[C@@H]9COP(=S)(O)O[C@H]1C[C@@H](O[C@@H]1COP(=S)(O)O[C@H]1C[C@@H](O[C@@H]1COP(=S)(O)O[C@H]1C[C@@H](O[C@@H]1COP(=S)(O)O[C@H]1C[C@@H](O[C@@H]1COP(=S)(O)O[C@H]1C[C@@H](O[C@@H]1COP(=S)(O)O[C@H]1C[C@@H](O[C@@H]1COP(=S)(O)O[C@H]1C[C@@H](O[C@@H]1COP(=S)(O)O[C@H]1C[C@@H](O[C@@H]1COP(=S)(O)O[C@H]1C[C@@H](O[C@@H]1COP(=S)(O)O[C@H]1C[C@@H](O[C@@H]1CO)N1C=C(C(=O)NC1=O)C)N1C=CC(=NC1=O)N)N1C=C(C(=O)NC1=O)C)N1C=CC(=NC1=O)N)N1C=CC(=NC1=O)N)N1C=CC(=NC1=O)N)N1C=NC2=C(N=CN=C21)N)N1C=NC2=C1N=C(NC2=O)N)N1C=CC(=NC1=O)N)N1C=NC2=C1N=C(NC2=O)N)N1C=C(C(=O)NC1=O)C)N1C=NC2=C1N=C(NC2=O)N)N1C=CC(=NC1=O)N)N1C=NC2=C1N=C(NC2=O)N)N1C=CC(=NC1=O)N)N1C=CC(=NC1=O)N)N1C=NC2=C(N=CN=C21)N)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.